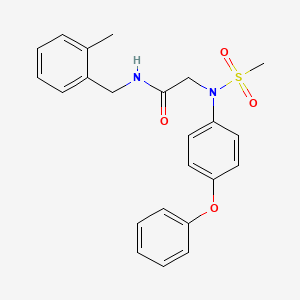
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Vue d'ensemble
Description
N-1-(2-methylbenzyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)glycinamide, commonly known as MPPG, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPG is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes.
Mécanisme D'action
MPPG is a selective antagonist of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, which is a G protein-coupled receptor that is widely distributed in the central nervous system. N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is involved in various physiological processes, including synaptic plasticity, learning, and memory. It has also been implicated in various pathological conditions, including anxiety, depression, and drug addiction. MPPG binds to the allosteric site of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and blocks its activation by glutamate, leading to a decrease in downstream signaling.
Biochemical and Physiological Effects
MPPG has been shown to have various biochemical and physiological effects. It has been shown to decrease glutamate release and increase GABA release in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. MPPG has also been shown to decrease cocaine self-administration in rats, suggesting its potential in the treatment of drug addiction. Moreover, MPPG has been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
MPPG has several advantages for lab experiments. It is a selective antagonist of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, which allows for the specific modulation of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide signaling. MPPG is also relatively stable and can be easily synthesized in the lab. However, MPPG has several limitations. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, MPPG has a relatively short half-life, which may limit its efficacy in certain experimental paradigms.
Orientations Futures
There are several future directions for the study of MPPG. One potential direction is to investigate its potential in the treatment of other neurological and psychiatric disorders, such as schizophrenia and autism spectrum disorder. Another direction is to develop more potent and selective N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide antagonists that can overcome the limitations of MPPG. Moreover, the role of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate its mechanisms of action.
Applications De Recherche Scientifique
MPPG has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MPPG has also been investigated for its potential in the treatment of drug addiction, Alzheimer's disease, and Fragile X syndrome. Moreover, MPPG has been used as a research tool to study the role of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in various physiological and pathological processes.
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-8-6-7-9-19(18)16-24-23(26)17-25(30(2,27)28)20-12-14-22(15-13-20)29-21-10-4-3-5-11-21/h3-15H,16-17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIORSFTOVLFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3569427.png)
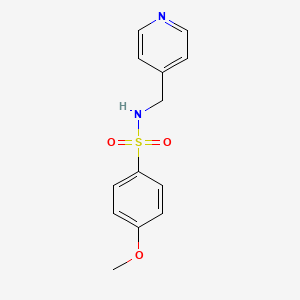
![1-[(2-bromo-5-chlorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B3569443.png)
![4-({[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3569456.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3569476.png)
![ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B3569477.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4,5,6-tetrahydro-2H-azepin-7-amine](/img/structure/B3569488.png)
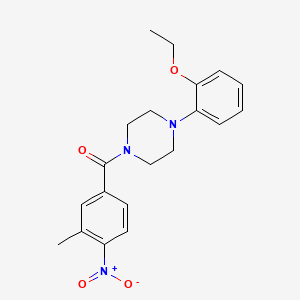
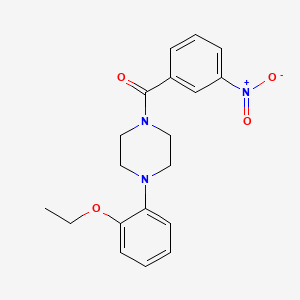
![benzyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3569501.png)
methanone](/img/structure/B3569504.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B3569513.png)
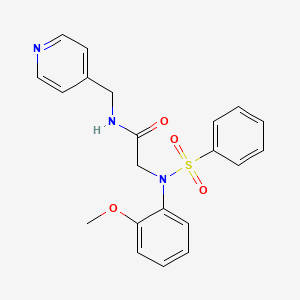
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3569522.png)